molecular formula C16H22Cl2N2 B7776261 DBED dihydrochloride

DBED dihydrochloride

Cat. No.: B7776261
M. Wt: 313.3 g/mol
InChI Key: NZBGFGGNLREHFL-UHFFFAOYSA-N
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Description

Current toxicity databases categorize it without detailed pharmacological data, underscoring the need for further research into its properties and applications.

Properties

IUPAC Name

benzyl-[2-(benzylazaniumyl)ethyl]azanium;dichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2.2ClH/c1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16;;/h1-10,17-18H,11-14H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZBGFGGNLREHFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C[NH2+]CC[NH2+]CC2=CC=CC=C2.[Cl-].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

140-28-3 (Parent)
Record name Benzathine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003412768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3412-76-8
Record name Benzathine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003412768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N'-dibenzylethylenediammonium dichloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.274
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

DBED dihydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

DBED dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of DBED dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. It can act as a ligand, binding to specific sites on proteins and altering their activity. The pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

Dihydrochloride salts are common in pharmaceuticals and industrial chemicals. Below is a comparative analysis of DBED dihydrochloride with structurally or functionally analogous compounds:

Diphenhydramine Hydrochloride

  • Primary Use : Antihistamine for allergy relief and sleep aid .
  • Key Properties :
    • Water-soluble hydrochloride salt improves oral bioavailability.
    • Stability under standard storage conditions (pH-dependent degradation).

Chlorhexidine Dihydrochloride

  • Primary Use : Broad-spectrum antiseptic in medical and dental applications .
  • Key Properties :
    • Dihydrochloride form enhances aqueous solubility for topical use.
    • Bactericidal efficacy at low concentrations (0.02–0.1% solutions).
  • Distinction from this compound :
    • Chlorhexidine dihydrochloride is an established antiseptic with extensive safety data, while this compound lacks documented antimicrobial activity or clinical studies .

General Properties of Dihydrochloride Salts

Property This compound (Inferred) Diphenhydramine Hydrochloride Chlorhexidine Dihydrochloride
Solubility Likely high (salt form) High in water Moderate to high in water
Stability Unknown Stable at pH 3–5 Stable in acidic conditions
Bioavailability Not reported Enhanced via salt formation Optimized for topical absorption
Primary Application Undefined (possibly pharmaceutical) Therapeutic API Antiseptic/Disinfectant

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing and characterizing DBED dihydrochloride, and how can researchers ensure reproducibility?

  • Methodological Guidance: Synthesis should follow stoichiometric ratios (e.g., 2:1 base-to-HCl for dihydrochloride salts ) and include detailed characterization via NMR, HPLC, and mass spectrometry. Reproducibility requires transparent reporting of solvents, temperatures, and purification steps, as emphasized in experimental sections of journals like Beilstein Journal of Organic Chemistry . Purity (>99%) should align with COA standards .

Q. Which analytical techniques are most effective for assessing the purity and stability of this compound in aqueous solutions?

  • Methodological Guidance: Use HPLC with UV detection for purity analysis and accelerated stability studies (e.g., 40°C/75% RH) to assess degradation. Include mass balance calculations and impurity profiling, referencing guidelines from Chemical Toxicity Database protocols .

Q. How can researchers design initial biological assays to evaluate this compound's activity while minimizing confounding variables?

  • Methodological Guidance: Employ dose-response curves with negative controls (e.g., solvent-only groups) and validate assays using established inhibitors/agonists (e.g., LSD1 inhibitors for comparative analysis ). Ensure cell line selection aligns with target pathways, as discussed in Biochemistry (Moscow) experimental design standards .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound's hypothesized mechanism of action across different cellular models?

  • Methodological Guidance: Conduct orthogonal assays (e.g., CRISPR knockdowns, isotopic labeling) to validate target engagement. Use meta-analysis of existing data to identify model-specific variables (e.g., pH, efflux pump activity ), as recommended in Extended Essay Guide critical evaluation frameworks .

Q. How should researchers design experiments to investigate this compound's stability under physiological versus experimental storage conditions?

  • Methodological Guidance: Compare degradation kinetics in PBS (pH 7.4) versus lyophilized storage using Arrhenius equation modeling. Include LC-MS/MS to identify degradation byproducts, adhering to Beilstein Journal’s supplementary data guidelines .

Q. What comparative methodologies are suitable for analyzing this compound's efficacy against structurally similar compounds (e.g., NUCC-390 dihydrochloride)?

  • Methodological Guidance: Perform molecular docking studies and free-energy perturbation calculations to compare binding affinities. Validate findings with in vitro functional assays (e.g., CXCR4 receptor internalization assays ), ensuring alignment with Chemistry 409 resource evaluation principles .

Q. How can researchers address reproducibility challenges in this compound synthesis across laboratories with varying equipment?

  • Methodological Guidance: Standardize protocols using ICH Q6A guidelines and inter-lab validation studies. Document equipment tolerances (e.g., rotavap pressure ranges) and provide alternative methods (e.g., column chromatography vs. recrystallization), as outlined in Instructions for Authors .

Q. What statistical approaches are recommended for analyzing this compound's dose-dependent effects in complex biological systems?

  • Methodological Guidance: Apply nonlinear regression models (e.g., Hill equation) and ANOVA with post-hoc corrections for multiple comparisons. Use tools like GraphPad Prism, ensuring transparency in raw data deposition, per Extended Essay Guide data presentation standards .

Methodological Best Practices

  • Data Contradiction Analysis : Cross-validate findings using independent techniques (e.g., Western blot + qPCR for gene expression) and apply Bradford Hill criteria for causality assessment .
  • Ethical Compliance : Declare conflicts of interest and obtain institutional approval for human/animal studies, as mandated by APPLICATION FOR RESEARCH INVOLVING HUMAN SUBJECTS frameworks .
  • Literature Synthesis : Prioritize primary sources (e.g., Journal of Organic Chemistry) over vendor catalogs, avoiding non-peer-reviewed platforms like .

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